molecular formula C8H7NS B7905435 3-(Sulfanylmethyl)benzonitrile

3-(Sulfanylmethyl)benzonitrile

Cat. No.: B7905435
M. Wt: 149.21 g/mol
InChI Key: JLVKKIGPBPSOPN-UHFFFAOYSA-N
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Description

3-(Sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by a benzonitrile core substituted with a sulfanylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sulfanylmethyl)benzonitrile typically involves the reaction of benzonitrile with a suitable thiol reagent. One common method is the nucleophilic substitution reaction where benzonitrile is treated with a thiol in the presence of a base. The reaction conditions often include solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted benzonitriles.

Scientific Research Applications

3-(Sulfanylmethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Sulfanylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The sulfanylmethyl group can undergo metabolic transformations, influencing the compound’s activity and toxicity. Detailed studies on its interaction with specific molecular pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    Benzonitrile: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.

    3-(Hydroxymethyl)benzonitrile: Contains a hydroxymethyl group instead of a sulfanylmethyl group, leading to different reactivity and applications.

    3-(Aminomethyl)benzonitrile:

Uniqueness: 3-(Sulfanylmethyl)benzonitrile is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

3-(sulfanylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVKKIGPBPSOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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